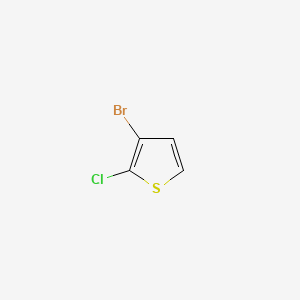

3-Bromo-2-chlorothiophene

Beschreibung

Significance of Halogenated Heterocycles in Organic Synthesis and Materials Science

Heterocyclic compounds, which are organic ring structures containing at least one non-carbon atom, are fundamental to the metabolism of living cells. jeyamscientific.in Natural examples include pyrimidine (B1678525) and purine (B94841) bases in DNA, as well as the indole (B1671886) and pyrrolidine (B122466) motifs found in amino acids. jeyamscientific.insigmaaldrich.com When these heterocycles are substituted with one or more halogen atoms (such as fluorine, chlorine, bromine, or iodine), they are known as halogenated heterocycles. jeyamscientific.in

These halogenated compounds are of immense significance in synthetic chemistry, serving as versatile building blocks for creating more complex organic molecules. jeyamscientific.insigmaaldrich.com The presence of halogen atoms is pivotal; their high electrophilicity and properties as effective leaving groups enable the activation and structural modification of organic compounds. preprints.org This allows for a wide array of synthetic transformations, including lithiation and palladium-catalyzed cross-coupling reactions. jeyamscientific.insigmaaldrich.com

The incorporation of halogens can substantially alter a molecule's physical, chemical, and biological properties. numberanalytics.com This makes halogenated heterocycles indispensable in numerous industries. They are foundational in the development of pharmaceuticals, agrochemicals (like pesticides and herbicides), and advanced materials. numberanalytics.comnumberanalytics.com In materials science, for instance, aryl halides are used to synthesize conjugated polymers, organic semiconductors, and materials for organic light-emitting diodes (OLEDs). researchgate.netgoogle.com

Overview of Thiophene (B33073) Chemistry and its Industrial Relevance

Thiophene is a five-membered heterocyclic compound with the molecular formula C₄H₄S. numberanalytics.comwikipedia.org It consists of a planar, unsaturated ring containing four carbon atoms and one sulfur atom. numberanalytics.comwikipedia.org Discovered in 1882 by Victor Meyer as a contaminant in benzene (B151609) derived from coal tar, thiophene's identification expanded the understanding of heterocyclic aromatic compounds. numberanalytics.comwikipedia.orgderpharmachemica.com

A key feature of thiophene is its aromaticity. The sulfur atom's lone pair of electrons participates in the delocalization of pi-electrons across the ring, giving it stability comparable to that of benzene. numberanalytics.comnumberanalytics.com However, thiophene is more reactive than benzene, readily undergoing electrophilic substitution reactions such as nitration, sulfonation, and halogenation. iust.ac.iruou.ac.in The rate of halogenation for thiophene can be approximately 10⁸ times faster than for benzene. iust.ac.irsmolecule.com

Industrially, thiophene and its derivatives are of great importance. encyclopedia.pub They serve as crucial intermediates in the manufacturing of a wide range of products. numberanalytics.comencyclopedia.pub In the pharmaceutical sector, the thiophene ring is often used as a bioisostere for a benzene ring, meaning it can replace a benzene ring in a biologically active compound without a loss of activity. wikipedia.org This principle is seen in drugs like the anti-inflammatory lornoxicam (B1675139) and the opioid analgesic sufentanil. wikipedia.org Thiophene derivatives are also integral to the synthesis of agrochemicals, dyes, pigments, and conductive polymers. numberanalytics.comencyclopedia.pub

Specific Focus on 3-Bromo-2-chlorothiophene as a Versatile Building Block

Among the many halogenated thiophenes, this compound is a notable example of a versatile chemical intermediate. chemicalbook.comxdbiochems.com Its structure, featuring two different halogen atoms at specific positions on the thiophene ring, makes it a highly valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 40032-73-3 |

| Molecular Formula | C₄H₂BrClS |

| Molecular Weight | 197.481 g/mol |

| Density | 1.808 g/mL at 25°C |

| Boiling Point | 197.3±20.0 °C at 760 mmHg; 70 °C at 9 mmHg |

| Flash Point | 73.1±21.8 °C |

| Refractive Index | 1.612 |

This table presents key physical and chemical properties of this compound, compiled from various chemical data sources. chemicalbook.comchemsrc.combuyersguidechem.com

The research interest in this compound stems from its synthetic versatility. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential chemical transformations. This regioselectivity is crucial for constructing complex molecular architectures. For example, the bromine atom can be targeted in certain cross-coupling reactions while the chlorine atom remains intact for subsequent functionalization, or vice versa. This dual-functionality makes it an important precursor for pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com Furthermore, its use as a building block for organic electronic materials, such as those used in OLEDs, is an area of active research, as the incorporation of thiophene units can tune the electronic properties of the final material. google.comtuwien.at

The halogenation of thiophene has been a subject of study since soon after the compound's discovery. Early investigations noted that the reaction proceeds very readily, even at low temperatures. iust.ac.ircitycollegekolkata.org A significant challenge in early thiophene chemistry was controlling the halogenation to produce specific mono- or di-substituted products, as the high reactivity of the thiophene ring often leads to polyhalogenation and the formation of complex mixtures. iust.ac.irgoogle.com

Historically, small-scale laboratory preparations were the norm, often for academic purposes where yield was not the primary concern. google.com For instance, the reaction of thiophene with sulfuryl chloride in the presence of aluminum chloride was a common method for preparing chlorothiophenes. google.com Direct chlorination with chlorine gas was often unsatisfactory, leading predominantly to polychlorinated products. google.com Over time, researchers developed more controlled conditions to cleanly produce specific isomers like 2-bromothiophene (B119243) and 2,5-dibromothiophene. iust.ac.ir The development of a continuous process for direct halogenation, which minimizes reactant contact time to prevent excessive polyhalogenation, was a significant advancement, making the commercial production of these important intermediates more economically viable. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₄H₂BrClS |

| 2-Bromothiophene | C₄H₃BrS |

| 2-Chlorothiophene (B1346680) | C₄H₃ClS |

| 2,5-Dibromothiophene | C₄H₂Br₂S |

| 2,5-Dichlorothiophene | C₄H₂Cl₂S |

| Aluminum chloride | AlCl₃ |

| Benzene | C₆H₆ |

| Bromine | Br₂ |

| Chlorine | Cl₂ |

| Furan | C₄H₄O |

| Indole | C₈H₇N |

| Lornoxicam | C₁₃H₁₀ClN₃O₄S₂ |

| Purine | C₅H₄N₄ |

| Pyrimidine | C₄H₄N₂ |

| Pyrrole | C₄H₅N |

| Pyrrolidine | C₄H₉N |

| Sufentanil | C₂₂H₃₀N₂O₂S |

| Sulfuryl chloride | SO₂Cl₂ |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClS/c5-3-1-2-7-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHOQKKCPJELBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369160 | |

| Record name | 3-Bromo-2-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40032-73-3 | |

| Record name | 3-Bromo-2-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2 Chlorothiophene

Multi-step Synthetic Routes from Precursors

Halogen Exchange and Functional Group Interconversion

The synthesis of 3-bromo-2-chlorothiophene can be achieved through methods that involve the exchange of halogens or the interconversion of functional groups on a pre-existing thiophene (B33073) core. These strategies are crucial for introducing the desired halogen atoms at specific positions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce or exchange substituents on an activated aromatic ring. In the context of thiophene chemistry, a starting material like 2-bromo-3-chlorothiophene (B1271852) can undergo SNAr. For instance, the bromine at the 2-position is susceptible to replacement by a nucleophile. A study demonstrated the reaction of 2-bromo-3-chlorothiophene with copper cyanide, where the bromo group is displaced to form 2-cyano-3-chlorothiophene. tandfonline.comtandfonline.com This intermediate highlights a potential route where a different halogen could be introduced or where further transformations could lead to the target compound, although this specific conversion to this compound is not directly detailed. The reactivity in such substitutions is highly dependent on the nature of the leaving group and the activating properties of other substituents on the ring.

Metal-mediated Halogenation

Metal-mediated and metal-catalyzed reactions are powerful tools for the selective halogenation of aromatic and heteroaromatic compounds. acs.orgbeilstein-journals.org These methods often proceed under milder conditions and with higher regioselectivity than traditional electrophilic halogenation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for creating carbon-carbon bonds but also have applications in halogen exchange. acs.orgresearchgate.net More directly, palladium catalysts can facilitate the C-H arylation of thiophenes. beilstein-journals.org Research has shown that a bromo-substituent can act as a blocking group to direct arylation to other positions on the thiophene ring. beilstein-journals.org For example, the reaction of 2-bromo-3-chlorothiophene with 4-bromobenzonitrile (B114466) in the presence of a palladium catalyst resulted in C5-arylation, leaving the C-Br and C-Cl bonds intact. beilstein-journals.org While this doesn't produce this compound directly, it demonstrates the stability of the halogens under certain metal-catalyzed conditions, which is crucial for designing multi-step syntheses.

Copper-mediated halogenations have also proven effective for various aromatic systems. beilstein-journals.org These reactions can utilize simple alkali salts as the halogen source. For instance, copper(II)-mediated C-H chlorination and bromination of indolizines have been successfully demonstrated. beilstein-journals.org Similar strategies could potentially be adapted for the synthesis of this compound from a suitable 2-chlorothiophene (B1346680) precursor.

Deprotonative metalation using a bulky magnesium amide base, followed by reaction with a halogen source, is another effective strategy. The deprotonation of 2-chloro-3-substituted thiophenes has been shown to occur selectively at the 5-position, which can then be functionalized. kobe-u.ac.jp This highlights the potential for regioselective introduction of a bromine atom onto a chlorothiophene scaffold.

Table 1: Examples of Metal-Mediated Reactions on Halogenated Thiophenes

| Starting Material | Reagents & Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-3-chlorothiophene | 4-Bromobenzonitrile, Pd(OAc)₂, KOAc, DMA | 2-Bromo-3-chloro-5-(4-cyanophenyl)thiophene | Low | beilstein-journals.org |

| 2-Chloro-3-hexylthiophene | TMPMgCl·LiCl; then 2-bromo-3-methylthiophene, Pd-PEPPSI-SIPr | 2-Chloro-3-hexyl-5-(3-methylthiophen-2-yl)thiophene | 92% | kobe-u.ac.jp |

| 2,3,5-Tribromothiophene | Thiophene, Sodium amide, Tris(3,6-dioxaheptyl)amine | 3-Bromothiophene (B43185) | 63% | google.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding hazardous substances. rasayanjournal.co.in These approaches are increasingly important in the synthesis of specialty chemicals like this compound.

Solvent-Free Reactions

Performing reactions without a solvent, or in minimal solvent, is a key aspect of green chemistry. rasayanjournal.co.in This approach can lead to higher reaction rates, easier product isolation, and reduced environmental impact. scholaris.ca For instance, the synthesis of 5-bromothiophene-based dihydropyrimidin-(thi)ones has been successfully achieved under solvent-free conditions, offering easy workup and good yields. researchgate.net While not directly synthesizing this compound, this demonstrates the feasibility of solvent-free methods for halogenated thiophene derivatives. Another green bromination method for aromatic rings uses a combination of hydrobromic acid and hydrogen peroxide, which can be performed without any solvent, although this works best for activated systems. scholaris.ca

Catalyst Development for Sustainable Synthesis

The development of sustainable and recyclable catalysts is a cornerstone of green chemistry. rsc.org For the halogenation of thiophenes, this includes using non-toxic catalysts and oxidants.

One green approach involves the in situ generation of the halogenating agent. For example, using hydrogen peroxide as an oxidant with ammonium (B1175870) or sodium halides in greener solvents like acetic acid or ethanol (B145695) provides an environmentally friendly way to halogenate heterocyles. cdnsciencepub.comnih.gov This method has been used to synthesize various chloro-, bromo-, and iodo-thiophenes and selenophenes. nih.gov Specifically, the chlorocyclization of a thienyl-substituted enyne using NaCl and a copper sulfate (B86663) catalyst in ethanol produced a chlorothiophene derivative in excellent yield. nih.gov This highlights a pathway where both the chlorine and bromine atoms could potentially be introduced using green reagents.

The use of heterogeneous catalysts that can be easily recovered and reused is also a significant green advancement. rsc.orgfrontiersin.org Palladium nanoparticles embedded in a cross-linked β-cyclodextrin matrix have been used for the C-H arylation of thiophenes in the bio-derived solvent γ-valerolactone (GVL) under microwave irradiation. frontiersin.org Similarly, visible-light-induced photocatalysis offers a sustainable method for halogenation, often using water as a solvent and simple potassium halides as the halogen source. nih.gov These catalytic systems reduce waste and avoid the use of stoichiometric and often toxic traditional halogenating agents. rasayanjournal.co.innih.gov

Table 2: Green Halogenation Methods for Heterocycles

| Substrate Type | Reagents | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Aromatic Heterocycles | NH₄Br, H₂O₂ | Acetic Acid | In situ generation of Br⁺ | cdnsciencepub.com |

| Thienyl Enyne | NaCl, CuSO₄·5H₂O | Ethanol | Environmentally friendly chlorocyclization | nih.gov |

| Aromatic Compounds | Potassium Halides, K₂S₂O₈, FeCl₃ | Water | Visible-light photocatalysis | nih.gov |

| Activated Aromatic Rings | HBr, H₂O₂ | None | Solvent-free bromination | scholaris.ca |

Reactivity and Mechanistic Investigations of 3 Bromo 2 Chlorothiophene

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and 3-bromo-2-chlorothiophene is an excellent substrate for such transformations. The difference in bond dissociation energies between the C-Br and C-Cl bonds allows for chemoselective reactions, where the weaker C-Br bond can be selectively targeted under conditions that leave the stronger C-Cl bond intact.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds using a palladium catalyst and an organoboron reagent, is particularly well-suited for the functionalization of dihalogenated thiophenes.

The primary advantage of substrates like this compound in Suzuki-Miyaura coupling is the ability to achieve selective arylation. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This reactivity difference enables the selective substitution of the bromine atom at the C-3 position while preserving the chlorine atom at the C-2 position.

While direct studies on this compound are not extensively detailed, research on its isomer, 2-bromo-5-chlorothiophene (B1265590), provides a clear precedent for this selectivity. In the synthesis of 2-aryl-5-chlorothiophenes, the Suzuki reaction proceeds with high chemoselectivity at the C-Br bond. nih.govresearchgate.netmdpi.com Various aryl boronic acids can be coupled at this position under standard palladium-catalyzed conditions, leaving the C-Cl bond available for subsequent reactions. mdpi.com This principle is directly applicable to this compound, allowing for the synthesis of 3-aryl-2-chlorothiophene intermediates.

The selective reactivity of the two halogen atoms naturally leads to powerful sequential coupling strategies. After the initial Suzuki-Miyaura coupling at the C-3 position (the site of the bromine atom), the resulting 3-aryl-2-chlorothiophene can be subjected to a second coupling reaction. This second step requires more forcing conditions, such as higher temperatures or more active catalyst systems, to activate the stronger C-Cl bond. researchgate.net

This stepwise approach allows for the synthesis of unsymmetrical, 2,3-diarylthiophenes. For example, a research group interested in creating unsymmetrical bis-aryl thiophenes took advantage of the differential reactivity of chloro and bromo moieties on the thiophene (B33073) ring. researchgate.net This strategy has been successfully applied to the isomer 2-bromo-5-chlorothiophene to generate 2,5-bisarylthiophenes, demonstrating the robustness of this sequential functionalization approach. nih.govmdpi.com A similar strategy can be envisioned for this compound to access 2,3-disubstituted thiophenes, where two different aryl groups can be introduced in a controlled manner. beilstein-journals.orgd-nb.info

Table 1: Illustrative Sequential Suzuki-Miyaura Coupling Strategy

| Step | Reactant | Reaction | Typical Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | This compound | Selective Suzuki-Miyaura Coupling | Ar¹-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Mild Conditions (e.g., 80-90 °C) | 3-Aryl¹-2-chlorothiophene | researchgate.net, mdpi.com |

| 2 | 3-Aryl¹-2-chlorothiophene | Second Suzuki-Miyaura Coupling | Ar²-B(OH)₂, Pd Catalyst, Harsher Conditions (e.g., >100 °C) | 3-Aryl¹-2-Aryl²-thiophene | researchgate.net |

Negishi and Stille Coupling Reactions

The Negishi and Stille couplings offer alternative methods for forming carbon-carbon bonds, utilizing organozinc and organotin reagents, respectively.

The Negishi coupling pairs organic halides with organozinc compounds. illinois.edu This reaction is known for its high functional group tolerance. Research involving the Negishi coupling of 2-chlorothiophene (B1346680) to form C-C bonds has been reported, indicating that the chloro-substituted position can be reactive under these conditions. rsc.org Given the higher reactivity of bromides, it is expected that this compound would first react selectively at the C-3 position with an organozinc reagent, allowing for a subsequent coupling at the C-2 position if desired. This provides another orthogonal strategy for synthesizing disubstituted thiophenes. thieme-connect.com

The Stille coupling utilizes organostannanes as the coupling partners. This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. uwindsor.ca The relative reactivity of halogens in Stille coupling generally follows the trend I > OTf > Br >> Cl. This hierarchy strongly supports the feasibility of highly selective coupling at the C-3 bromine-substituted position of this compound, while leaving the C-2 chlorine untouched. nih.gov This method has been used to synthesize various thiophene-containing oligomers and complex molecules. rsc.org

Directed Metalation and Lithiation Studies

Directed ortho-metalation (DoM) and related lithiation reactions provide a powerful, complementary approach to functionalizing the thiophene ring through the generation of a carbanion, which can then be quenched with various electrophiles. organic-chemistry.org

For 3-substituted thiophenes, metalation can potentially occur at either the C-2 or C-5 position. However, in the case of 3-halothiophenes, the directing effect of the halogen and the inherent acidity of the thiophene protons play a crucial role. Research indicates that for thiophenes with a poor directing group like chlorine or bromine at the C-3 position, directed ortho-metalation is often favored at the C-2 position. nih.gov

Lithiation studies using strong bases like n-butyllithium (n-BuLi) are a common method for generating thienyllithium species. It is established that treating 3-bromothiophene (B43185) with n-BuLi can lead to metal-halogen exchange or deprotonation. semanticscholar.org In the case of tetrachlorothiophene, lithiation with n-BuLi followed by quenching with an electrophile like CO₂ has been shown to be an effective functionalization method, though the choice of solvent is critical to avoid side reactions. beilstein-journals.org For this compound, treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or n-BuLi at low temperatures would likely lead to deprotonation at the most acidic position, which is typically the C-5 position, or potentially metal-halogen exchange at the more labile C-Br bond. More modern methods using mixed Mg/Li amide bases (e.g., TMPMgCl·LiCl) have shown great efficacy in the deprotonative metalation of various chlorothiophenes under mild conditions, offering a regioselective route to functionalization while leaving the chlorine atom in place. researchgate.net

Table 2: Potential Reactivity of this compound in Metalation

| Reagent | Potential Reaction Pathway | Expected Major Product (after quench with E⁺) | Reference |

|---|---|---|---|

| n-BuLi / Low Temp | Halogen-metal exchange | 2-Chloro-3-E-thiophene | semanticscholar.org |

| LDA / Low Temp | Deprotonation at C-5 | 3-Bromo-2-chloro-5-E-thiophene | nih.gov, tuwien.at |

| TMPMgCl·LiCl | Deprotonation at C-5 (Magnesiation) | 3-Bromo-2-chloro-5-E-thiophene | researchgate.net |

Regioselectivity of Lithiation

The regioselectivity of lithiation in dihalogenated thiophenes is dictated by the directing effects of the halogen substituents and the inherent acidity of the ring protons. In this compound, the two available positions for deprotonation are C4 and C5. The acidity of protons on a thiophene ring generally follows the order C2 > C5 > C3 > C4. With positions 2 and 3 substituted, lithiation will occur at either the C4 or C5 position.

Halogens direct lithiation to their ortho position. However, the directing effect is stronger for bromine than for chlorine. The electron-withdrawing inductive effect of the halogens increases the acidity of adjacent protons. In the case of this compound, the C5 proton is adjacent to the sulfur atom, which typically enhances its acidity. Strong bases like lithium amides (e.g., lithium diisopropylamide, LDA) or alkyllithium reagents are traditionally used for such deprotonations. rsc.org The interplay between the ortho-directing effect of the bromine at C3 and the chlorine at C2, combined with the inherent reactivity of the thiophene ring positions, determines the final regiochemical outcome. Studies on related systems, such as 2,4-dibromothiophene (B1333396), show that lithiation can be directed to a specific position for subsequent functionalization. smolecule.com For instance, treatment of 2,4-dibromothiophene with LDA can facilitate functionalization at specific positions, highlighting the utility of directed metalation. smolecule.com

Grignard Reagent Formation and Reactivity

Grignard reagents are typically formed by the reaction of an organic halide with magnesium metal in an ether solvent. wisc.edu For this compound, the difference in the reactivity of the C-Br and C-Cl bonds is the determining factor for selective Grignard reagent formation. The C-Br bond is generally more reactive towards magnesium insertion than the C-Cl bond. Therefore, reacting this compound with magnesium would be expected to preferentially form the 2-chloro-3-thienylmagnesium bromide.

This selectivity allows for the formation of a thienyl Grignard reagent while leaving the less reactive C-Cl bond intact for potential subsequent reactions. researchgate.net The resulting Grignard reagent is a potent nucleophile and can react with a wide range of electrophiles. wisc.edu For example, it can be used in carbonation reactions with CO2 to introduce a carboxylic acid group or in cross-coupling reactions. beilstein-journals.org The reactivity of the Grignard reagent is centered on the highly polarized C-Mg bond. wisc.edu

Deprotonative metalation using a Grignard reagent in the presence of a catalytic amine base offers an alternative route to a thienyl Grignard reagent, which can then undergo further reactions like polymerization or cross-coupling. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions

Influence of Halogen Substituents on Ring Activation

However, the halogen substituents also act as ortho-, para-directors for incoming electrophiles. In this compound, the ring is generally deactivated, making electrophilic substitution more challenging than in thiophene itself. The positions of the halogens create a region of enhanced electrophilic character, making the molecule susceptible to nucleophilic attack. The chlorine atom at the 2-position, adjacent to the sulfur, and the bromine at the 3-position influence the electronic distribution and steric accessibility of the remaining C4 and C5 positions. This substitution pattern can make the halogen atoms themselves targets for nucleophilic aromatic substitution, especially when activated by other functional groups. vulcanchem.com

Functionalization of the Thiophene Ring

The halogen atoms on this compound serve as versatile handles for further functionalization, primarily through cross-coupling reactions and metal-halogen exchange. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful methods for forming new carbon-carbon bonds. Due to the higher reactivity of the C-Br bond, coupling reactions can be performed selectively at the C3 position, leaving the C-Cl bond intact for subsequent modifications. researchgate.net This stepwise functionalization is a key strategy in the synthesis of complex, polysubstituted thiophenes. For instance, palladium-catalyzed coupling of a related chlorothiophene with aryl bromides has been shown to proceed in good yields without cleaving the C-Cl bond. researchgate.net

Functionalization can also be achieved via metal-halogen exchange (e.g., with butyllithium) followed by trapping with an electrophile, as discussed in the context of lithiation (Section 3.2.1). This approach can introduce a variety of functional groups at specific positions on the thiophene ring. smolecule.com

Electrochemical Behavior and Redox Processes

Cyclic Voltammetry Studies

Cyclic voltammetry has been employed to investigate the electrochemical reduction of this compound at carbon and silver cathodes. capes.gov.bracs.orgresearchgate.net Studies performed in dimethylformamide (DMF) containing a supporting electrolyte revealed the characteristic redox behavior of this compound. capes.gov.bracs.org

The cyclic voltammogram for the reduction of this compound shows a pair of irreversible two-electron waves. capes.gov.bracs.org These two waves correspond to the sequential cleavage of the carbon-halogen bonds. The first, less negative potential wave is associated with the cleavage of the more easily reduced carbon-bromine bond. The second wave, at a more negative potential, corresponds to the cleavage of the carbon-chlorine bond.

Controlled-potential electrolysis experiments confirm these findings. When electrolysis is carried out at a potential corresponding to the first voltammetric wave, the C-Br bond is cleaved in a two-electron process, yielding 2-chlorothiophene as the sole product. capes.gov.bracs.orgresearchgate.net If the electrolysis is performed at a potential corresponding to the second, more negative wave, both halogen atoms are removed, and the final product is unsubstituted thiophene. capes.gov.bracs.org This stepwise reduction highlights the difference in electrochemical lability between the C-Br and C-Cl bonds on the thiophene ring.

Table 1: Electrochemical Reduction Data for this compound

| Parameter | Description | Finding | Citation |

|---|---|---|---|

| Technique | Cyclic Voltammetry | Two irreversible cathodic peaks observed. | capes.gov.bracs.orgresearchgate.net |

| First Reduction Wave | Corresponds to the two-electron cleavage of the C-Br bond. | Results in the formation of 2-chlorothiophene. | capes.gov.bracs.orgresearchgate.net |

| Second Reduction Wave | Corresponds to the two-electron cleavage of the C-Cl bond from the 2-chlorothiophene intermediate. | Results in the formation of thiophene. | capes.gov.bracs.org |

Controlled-Potential Electrolysis and Halogen Dance Phenomena

The electrochemical behavior of this compound has been investigated through techniques such as cyclic voltammetry and controlled-potential electrolysis, primarily at carbon and silver cathodes in dimethylformamide (DMF). nih.govcapes.gov.brscribd.com These studies reveal insights into the compound's reactivity and the stability of its carbon-halogen bonds under reducing conditions.

Cyclic voltammetry of this compound in dimethylformamide containing tetramethylammonium (B1211777) perchlorate (B79767) as a supporting electrolyte displays a pair of irreversible two-electron waves. nih.govcapes.gov.br This indicates a stepwise reduction process involving the cleavage of the carbon-halogen bonds.

Controlled-potential electrolysis, a technique that allows for the reduction of a compound at a specific electrode potential, has been instrumental in identifying the products of this electrochemical process. When this compound is electrolyzed at a potential corresponding to the first voltammetric wave, the primary product observed is 2-chlorothiophene. nih.govcapes.gov.brscribd.com This outcome suggests the selective cleavage of the carbon-bromine bond, a two-electron process. scribd.com Further electrolysis at a more negative potential, corresponding to the second voltammetric wave, leads to the formation of thiophene as the sole product, resulting from the cleavage of the remaining carbon-chlorine bond. nih.govcapes.gov.br

An interesting aspect of the reactivity of dihalothiophenes is the "halogen dance," a rearrangement reaction where a halogen atom migrates to a different position on the thiophene ring. whiterose.ac.uk This phenomenon has been observed in the electrolytic reduction of other dihalothiophenes, such as 2-bromo-5-chlorothiophene, which yields a mixture of rearranged products. nih.govcapes.gov.br However, under the studied controlled-potential electrolysis conditions, this compound does not appear to undergo this halogen dance. nih.govcapes.gov.br Instead, it undergoes a direct and selective cleavage of the C-Br bond to form 2-chlorothiophene. nih.govcapes.gov.brscribd.com This contrasts with base-induced halogen dance reactions, which are utilized as a synthetic tool for accessing otherwise difficult-to-obtain isomers of halothiophenes. whiterose.ac.uk

The results from the controlled-potential electrolysis of this compound are summarized in the table below.

| Electrolysis Potential | Major Product(s) | Phenomenon Observed |

| First Voltammetric Wave | 2-Chlorothiophene | Selective C-Br bond cleavage |

| Second Voltammetric Wave | Thiophene | C-Cl bond cleavage |

Applications of 3 Bromo 2 Chlorothiophene in Advanced Materials Science

Organic Electronic Materials

The unique electronic structure of the thiophene (B33073) ring, characterized by its π-conjugated system, makes it an ideal component for organic electronic materials. 3-Bromo-2-chlorothiophene is a key precursor for many of these materials, facilitating the development of next-generation electronic devices.

Precursor for Conducting Polymers and Oligomers

This compound is instrumental in the synthesis of polythiophene derivatives, a major class of conducting polymers. The regiochemistry of these polymers—the specific orientation of monomer units along the polymer chain—is crucial for their electronic properties. Polymers with a high degree of head-to-tail (HT) couplings exhibit enhanced planarity, leading to better charge carrier mobility and higher electrical conductivity. cmu.edu The presence of two different halogens on the this compound molecule allows for selective chemical transformations to create monomers that lead to highly regioregular polymers.

Several synthetic strategies can be employed to polymerize thiophene monomers derived from this compound:

Grignard Metathesis (GRIM) Polymerization : This method involves the treatment of a di-halogenated thiophene monomer with a Grignard reagent, followed by the addition of a nickel catalyst, such as Ni(dppp)Cl2. This process is highly effective in producing poly(3-alkylthiophenes) (P3ATs) with a high percentage of HT couplings, often exceeding 95%. cmu.eduacs.org

McCullough Method : This was one of the first methods to produce nearly 100% HT-coupled P3ATs. It involves the regiospecific metallation of a 2-bromo-3-alkylthiophene, which is then polymerized using a nickel cross-coupling catalyst. pkusz.edu.cn

Stille and Suzuki Coupling Reactions : These palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the synthesis of complex conjugated polymers from halogenated thiophene precursors.

The choice of polymerization technique and catalyst system allows for fine control over the polymer's molecular weight, polydispersity, and, most importantly, its regioregularity, which directly impacts its performance as a conducting material. nih.gov

| Polymerization Method | Typical Catalyst | Key Advantage | Resulting Regioregularity |

|---|---|---|---|

| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ | Facile, one-pot synthesis | >95% HT acs.org |

| McCullough Method | Ni(dppp)Cl₂ | First method for ~100% regioregularity | ~100% HT pkusz.edu.cn |

| Deprotonative Polycondensation | Nickel N-heterocyclic carbene (NHC) complex | High atom efficiency, uses chloro- or bromo-thiophenes | High HT content nih.gov |

Role in Organic Light-Emitting Diodes (OLEDs)

In the field of display and lighting technology, organic light-emitting diodes (OLEDs) have gained prominence due to their efficiency, color quality, and flexibility. Halogenated thiophenes like this compound are foundational materials for synthesizing the organic semiconductors used in OLED devices. These materials can function as the emissive layer, where light is generated, or as charge-transport layers that facilitate the movement of electrons and holes.

Integration into Organic Photovoltaics and Sensors

The development of organic photovoltaics (OPVs), or organic solar cells, relies on the design of polymer semiconductors that can efficiently absorb sunlight and convert it into electricity. This compound is a precursor for the synthesis of electron-donating polymers used in the active layer of OPVs. The properties of these polymers, such as their bandgap and energy levels, can be precisely tuned by modifying the chemical structure of the monomer unit. ossila.com

For example, this compound can be a starting point for creating monomers that are then polymerized to form medium-to-wide bandgap polymers. These polymers are often blended with fullerene derivatives or other non-fullerene acceptors to create the bulk heterojunction active layer where charge separation occurs. The ability to process these polymers from solution makes them suitable for low-cost, large-scale manufacturing of flexible solar cells.

Furthermore, the significant changes in the optical and electronic properties of conducting polymers in response to environmental stimuli make them excellent materials for chemical sensors. The conductivity and color of polythiophene films can change upon exposure to various analytes, forming the basis for highly sensitive sensing devices.

Functional Materials Development

Beyond mainstream organic electronics, this compound contributes to the creation of a broader class of functional materials where molecular structure dictates macroscopic properties.

Incorporation into Liquid Crystals and Optoelectronic Devices

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. Molecules that form liquid crystalline phases, known as mesogens, typically possess a rigid core and flexible terminal chains. The thiophene ring, being a rigid and planar aromatic system, is a suitable component for the core of mesogenic molecules.

While direct applications of this compound in widely commercialized liquid crystals are not extensively documented, its structure is amenable to the synthesis of thiophene-based liquid crystals. By using its reactive halogen sites to attach long alkyl or alkoxy chains, it is possible to synthesize calamitic (rod-shaped) liquid crystals. tcichemicals.com Such materials could find use in various optoelectronic devices, including displays and spatial light modulators, where the ability to control light is paramount. The incorporation of the polarizable sulfur and halogen atoms can also influence the dielectric anisotropy and other key physical properties of the liquid crystal material.

Synthesis of High-Performance Polymers

The term "high-performance polymers" refers to materials that maintain their desirable properties under extreme conditions, such as high temperatures or exposure to corrosive chemicals. Polythiophene derivatives, synthesized from precursors like this compound, can be classified as high-performance polymers due to their inherent thermal and environmental stability.

By carefully selecting the side chains attached to the thiophene ring, a process enabled by the reactivity of the halogenated precursor, polymers with enhanced properties can be developed. For instance:

Improved Solubility and Processability : Attaching long or branched alkyl chains enhances the solubility of polythiophenes in common organic solvents, which is crucial for solution-based processing techniques like spin coating and inkjet printing. wikipedia.org

Enhanced Thermal Stability : The incorporation of certain functional groups or the creation of cross-linked polymer networks can improve the thermal stability of the material, making it suitable for applications requiring high operating temperatures. nih.gov

Tunable Electronic Properties : Functionalizing the side chains with electron-withdrawing or electron-donating groups provides another lever to control the polymer's bandgap, conductivity, and optical properties, tailoring it for specific high-performance applications like electrochromic devices or advanced transistors. mdpi.com

| Side Chain Type | Primary Effect | Resulting Property | Example Application |

|---|---|---|---|

| Long Alkyl Chains (e.g., hexyl, decyl) | Steric hindrance prevents tight packing | Increased solubility in organic solvents wikipedia.org | Solution-processed solar cells, printable electronics |

| Alkoxy Groups | Electron-donating nature | Reduced bandgap, low oxidation potential cmu.edu | Electrochromic "smart" windows, stable conductors |

| Groups with Heteroatoms (e.g., pyrazoline) | Introduces new electronic/optical properties | Enhanced photoluminescence, modified conductivity nih.gov | Fluorescent sensors, specialized OLEDs |

Medicinal Chemistry and Pharmaceutical Applications of 3 Bromo 2 Chlorothiophene Derivatives

Intermediate in Pharmaceutical Synthesis

3-Bromo-2-chlorothiophene and its closely related derivatives are recognized as crucial intermediates in pharmaceutical research and manufacturing. chemicalbook.comchemimpex.commolcore.com The presence of both bromine and chlorine atoms on the thiophene (B33073) ring provides distinct reactivity, allowing for selective chemical transformations and the construction of diverse molecular scaffolds. smolecule.com This versatility makes it a key component in the synthesis of bioactive compounds and Active Pharmaceutical Ingredients (APIs). molcore.com

The utility of this compound extends significantly into drug discovery programs. It is frequently employed as a foundational element for creating new chemical entities with therapeutic potential. smolecule.com Research initiatives have explored its derivatives for a range of biological applications, including the development of novel anti-inflammatory and antimicrobial agents. chemimpex.com For instance, the structural framework of 3-bromo-5-chlorothiophene-2-carbaldehyde (B3135693) is used as a starting point for molecules designed to interact with specific biological targets. The investigation of such derivatives is a continuing area of focus in medicinal chemistry for identifying new lead compounds. smolecule.com

The role of this compound as an intermediate is critical in the synthesis of specific APIs. molcore.com A prominent example is its connection to the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. biosynth.comresearchgate.net The synthesis of the SGLT2 inhibitor dapagliflozin, for example, involves a Friedel–Crafts acylation using 5-bromo-2-chlorobenzoyl chloride, a structurally related benzoic acid analog. nih.gov Furthermore, 5-bromo-2-chlorothiophene-3-carboxylic acid has been identified as a potential antidiabetic drug itself due to its potent inhibitory effect on SGLT2. biosynth.com Similarly, the synthesis of another SGLT2 inhibitor, ipragliflozin, originates from benzothiophene (B83047) derivatives, underscoring the importance of the thiophene core in this therapeutic class. nih.gov

Biological Activity of Derived Compounds

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The specific arrangement of functional groups on the thiophene ring allows these compounds to interact with various enzymes and cellular targets, leading to potential therapeutic effects. smolecule.com

One of the most significant applications of this compound derivatives is in the development of enzyme inhibitors, particularly SGLT2 inhibitors. biosynth.comresearchgate.net SGLT2 is a protein responsible for glucose reabsorption in the kidneys, making it a key target for antidiabetic drugs. researchgate.net Novel C-aryl glucosides containing a 5-chloro-4-(ethylbenzyl)thiophene moiety have been designed and synthesized, showing potent SGLT2 inhibitory activity. researchgate.net One compound in this series exhibited an IC₅₀ value of 4.47 nM against SGLT2, highlighting the effectiveness of this structural motif. researchgate.net Another related compound, 5-bromo-2-chlorothiophene-3-carboxylic acid, has also been identified as a potent SGLT2 inhibitor and a potential treatment for type 2 diabetes. biosynth.com

Table 1: SGLT2 Inhibitory Activity of Thiophene Derivatives

| Compound/Derivative Class | Target | Activity/Result | Reference |

| Thiophene C-aryl glucoside with 5-chloro-4-(ethylbenzyl)thiophene moiety | SGLT2 | IC₅₀ = 4.47 nM | researchgate.net |

| 5-Bromo-2-chlorothiophene-3-carboxylic acid | SGLT2 | Potent inhibitor, potential antidiabetic drug | biosynth.com |

| 5-Bromo-2-methylthiophene-3-carboxylic acid | SGLT2 | Found to be an inhibitor of SGLT2 | biosynth.com |

Derivatives of this compound have been investigated for their ability to inhibit the growth of bacteria and fungi. chemimpex.comxdbiochems.com Studies have shown that the introduction of halogen atoms, like bromine and chlorine, can enhance the antimicrobial properties of thiophene-based compounds. nih.gov For example, thiosemicarbazones derived from a 3-bromo substituted benzo[b]thiophene precursor demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. tandfonline.com In one study, derivatives of 2-bromo-5-chloro thiophene were tested against E. coli, with the most potent compound showing an IC₅₀ value of 51.4 μg/mL. mdpi.com Antifungal activity has also been observed; for instance, 2-chlorothiophene (B1346680) derivatives showed enhanced activity against fungal species like A. niger.

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Derivative Class/Compound | Target Organism | Activity/Result | Reference |

| 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene | Escherichia coli | Antibacterial properties noted | smolecule.com |

| Fluoroaryl-2,2′-bichalcophene derivatives | Staphylococcus aureus | Strong antibacterial activity | |

| Benzo[b]thiophene based thiosemicarbazones | Gram-positive bacteria | Higher efficacy than against Gram-negative | tandfonline.com |

| 2-Bromo-5-chloro thiophene derivative (2b) | Escherichia coli | IC₅₀ = 51.4 μg/mL | mdpi.com |

| 2-Chlorothiophene derivatives | A. niger | Enhanced antifungal activity |

The therapeutic potential of this compound derivatives extends to oncology and inflammatory diseases. researchgate.net Various thiophene-based compounds have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. acs.org For instance, a series of thiophene derivatives functionalized from 2,3-fused thiophene scaffolds were assessed for cytotoxicity against HeLa and Hep G2 cancer cells. acs.org One compound, designated as 480, was identified as a promising candidate with IC₅₀ values of 12.61 μg/mL in HeLa cells and 33.42 μg/mL in Hep G2 cells. acs.org Research has also pointed to the anti-inflammatory potential of benzothiophene derivatives, with one study identifying a benzothiophene compound as an inhibitor of a kinase involved in the production of the inflammatory cytokine TNF-α. tandfonline.comresearchgate.net

Table 3: Anticancer Activity of Thiophene Derivatives

| Derivative/Compound | Cell Line | Activity/Result | Reference |

| Thiophene derivative (Compound 480) | HeLa | IC₅₀ = 12.61 μg/mL | acs.org |

| Thiophene derivative (Compound 480) | Hep G2 | IC₅₀ = 33.42 μg/mL | acs.org |

| Thiophenic thiosemicarbazones | Human tumor cell lines | Displayed notable antiproliferative effects |

Computational Chemistry and Spectroscopic Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of halogenated thiophenes. Calculations are often performed using functionals like B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, and various basis sets to model the electronic structure and predict spectroscopic data. science.govmdpi.com

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable geometric structure of 3-bromo-2-chlorothiophene by optimizing bond lengths and angles. These theoretical calculations can be compared with experimental data, such as those obtained from X-ray diffraction, to validate the computational model. researchgate.net The electronic structure analysis involves examining the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key parameter that reflects the chemical reactivity and stability of the molecule. mdpi.com For substituted thiophenes, the distribution of these orbitals is influenced by the presence of electron-withdrawing or -donating groups, which in turn affects their chemical and biological activities.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

DFT calculations are instrumental in predicting the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectra. nih.gov Theoretical spectra are often calculated and compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of the thiophene (B33073) ring and the carbon-halogen bonds. science.govresearchgate.net For instance, studies on similar halogenated thiophenes have shown good agreement between the vibrational frequencies calculated using the B3LYP functional and those observed experimentally. mdpi.comresearchgate.net

Adsorption Behavior Studies (e.g., on Metal Surfaces)

The interaction of halogenated thiophenes with metal surfaces is a significant area of research, particularly for applications in catalysis and materials science. DFT calculations can model the adsorption of molecules like this compound on various metal surfaces, such as gold or platinum. researchgate.netnih.gov These studies predict the preferred orientation and binding sites of the molecule on the surface. For example, it is often observed that thiophene and its derivatives adsorb on metal surfaces primarily through the sulfur atom. researchgate.net In some cases, halogen atoms can also participate in the interaction with the metal surface. researchgate.net The d-band center model is a theoretical framework used to understand and predict the strength of the interaction between an adsorbate and a transition metal surface. scielo.org.za

Advanced Spectroscopic Techniques

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, including this compound. nih.gov ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

In the ¹H NMR spectrum of a related compound, 2-bromo-5-chlorothiophene (B1265590), the chemical shifts of the two protons on the thiophene ring provide information about their electronic environment. chemicalbook.com Similarly, for this compound, the two adjacent protons on the thiophene ring would be expected to show distinct signals, and the coupling between them would result in a characteristic splitting pattern (doublets). The chemical shifts would be influenced by the presence of the bromine and chlorine atoms.

¹³C NMR provides information on the carbon skeleton. Each carbon atom in the this compound molecule would give a distinct signal in the ¹³C NMR spectrum, with chemical shifts indicative of their bonding environment (i.e., bonded to sulfur, chlorine, bromine, or hydrogen).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the substitution pattern on the thiophene ring. nih.gov

Table 1: Predicted Spectroscopic Data for this compound This table is generated based on typical values for similar compounds and requires experimental verification.

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | ~7.0-7.5 (doublets) |

| ¹³C NMR Chemical Shift (ppm) | ~110-130 |

| Molecular Weight ( g/mol ) | 241.42 |

| Key Mass Spec Fragments (m/z) | 242 (M+), 207 (M-Cl), 163 (M-Br) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) in the mass spectrum will appear as a cluster of peaks due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). docbrown.info This isotopic pattern is a characteristic signature for molecules containing both bromine and chlorine.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for halogenated thiophenes involve the loss of a halogen atom (bromine or chlorine) or the cleavage of the thiophene ring. researchgate.net For this compound, prominent fragment ions would be expected corresponding to the loss of a bromine radical ([M-Br]⁺) and the loss of a chlorine radical ([M-Cl]⁺). The relative abundance of these fragment ions can provide insights into the relative strengths of the C-Br and C-Cl bonds.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromo-5-chlorothiophene |

| Thiophene |

| Gold |

X-ray Diffraction for Solid-State Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. X-ray diffraction is the definitive method for obtaining this information, providing details on crystal system, space group, unit cell dimensions, and atomic coordinates.

However, a thorough search of available scientific databases and literature has not yielded any specific X-ray diffraction studies conducted on this compound. While crystallographic data for structurally related compounds, such as various substituted and fused thiophene derivatives, are available, this information cannot be directly extrapolated to accurately describe the crystal structure of this compound. Without experimental diffraction data, a definitive analysis of its solid-state architecture is not possible.

Raman and Infrared Spectroscopy for Vibrational Analysis

Due to the lack of foundational experimental data for both X-ray diffraction and detailed vibrational spectroscopy, a scientifically rigorous article on these specific aspects of this compound cannot be constructed at this time.

Analytical Methodologies for 3 Bromo 2 Chlorothiophene

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is a cornerstone for the separation and analysis of 3-Bromo-2-chlorothiophene from complex mixtures. It allows for both qualitative identification and quantitative measurement of the compound and its impurities.

Gas chromatography is a widely utilized method for assessing the purity of this compound, a compound with sufficient volatility and thermal stability for this technique. Purity levels are commonly determined by GC, with commercial grades often reporting a minimum purity of 97.0%. labproinc.com The method typically involves injecting a vaporized sample into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For enhanced identification, GC is often coupled with a mass spectrometer (GC-MS). This combination allows for the separation of components by GC, followed by their individual detection and identification by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns. nih.gov While specific operational parameters for this compound are not extensively published in peer-reviewed literature, a general approach for similar halogenated aromatic compounds can be described.

Interactive Data Table: Typical GC-MS Parameters for Analysis of Halogenated Thiophenes

| Parameter | Typical Setting | Purpose |

| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides high-resolution separation of volatile compounds. |

| Stationary Phase | Polysiloxane-based (e.g., 5% phenyl-methylpolysiloxane) | A versatile stationary phase suitable for a wide range of semi-volatile compounds. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Oven Program | Initial temp. 50-70 °C, ramp at 10-15 °C/min to 250-280 °C | A temperature gradient to effectively separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass information for compound identification and quantification. |

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound, particularly for samples that may not be suitable for GC due to low volatility or thermal instability. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature. chromatographyonline.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.

A specific method for the closely related compound, 3-bromothiophene (B43185), utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This suggests a similar approach would be effective for this compound. The inclusion of an acid like phosphoric or formic acid in the mobile phase helps to ensure good peak shape. For detection, a UV detector is typically used, as thiophene (B33073) derivatives absorb UV light.

Interactive Data Table: Exemplar HPLC Method for Halogenated Thiophenes

| Parameter | Typical Setting | Rationale |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) | A common nonpolar stationary phase for reversed-phase chromatography, offering good retention for hydrophobic molecules. |

| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid | The polar component of the mobile phase. The acid improves peak shape. |

| Mobile Phase B | Acetonitrile (MeCN) | The organic modifier used to elute the analyte from the column. |

| Gradient | A time-programmed gradient from a higher concentration of A to a higher concentration of B | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. |

| Detection | UV at ~230-240 nm | Based on the expected UV absorbance of the thiophene ring. |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | To ensure reproducible retention times. |

Spectrophotometric Methods

Raman spectroscopy has also been used to characterize this compound, providing information about its vibrational modes and molecular structure. spectrabase.com

Quality Control and Impurity Profiling in Research

In a research context, ensuring the purity of starting materials like this compound is critical for the synthesis of well-defined target molecules. Impurity profiling, the identification and quantification of impurities, is therefore a crucial aspect of quality control.

The synthesis of substituted thiophenes can often lead to the formation of isomeric by-products. For instance, the synthesis of 3-bromothiophene is known to be contaminated with small amounts of 2-bromothiophene (B119243). orgsyn.org By analogy, a significant potential impurity in this compound is its isomers, such as 2-bromo-3-chlorothiophene (B1271852) or other positional isomers of bromine and chlorine on the thiophene ring. Other potential impurities could include unreacted starting materials (e.g., 2-chlorothiophene), or poly-halogenated thiophenes.

The chromatographic methods described above (GC-MS and HPLC) are the primary tools for impurity profiling. They can separate these closely related compounds, and mass spectrometry can help in their identification.

Interactive Data Table: Potential Impurities in this compound and Analytical Approaches

| Potential Impurity | Likely Origin | Recommended Analytical Technique |

| Isomeric Bromo-chloro-thiophenes (e.g., 2-Bromo-3-chlorothiophene) | By-product of the halogenation reaction | High-resolution GC-MS, HPLC |

| 2-Chlorothiophene (B1346680) | Unreacted starting material | GC-MS, HPLC |

| Dibromo-chlorothiophenes or Bromo-dichlorothiophenes | Over-halogenation during synthesis | GC-MS, HPLC |

| 3-Bromothiophene | Incomplete chlorination of a brominated precursor | GC-MS, HPLC |

Safety, Handling, and Environmental Considerations in Academic Research

Laboratory Safety Protocols for Halogenated Thiophenes

Working with halogenated thiophenes such as 3-Bromo-2-chlorothiophene requires adherence to specific laboratory safety measures due to their potential for irritation and toxicity. spectrumchemical.comthermofisher.comactivate-scientific.com

Personal Protective Equipment (PPE) Requirements

Appropriate personal protective equipment is the first line of defense against exposure to this compound. spectrumchemical.comthermofisher.com

Table 1: Personal Protective Equipment (PPE) for Handling this compound

| Body Part | Required PPE | Specifications and Remarks |

| Hands | Protective gloves | Impervious gloves should be worn. tcichemicals.com Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact. activate-scientific.com |

| Eyes | Safety glasses or goggles | Safety glasses with side shields or goggles are mandatory. spectrumchemical.comthermofisher.com A face shield may be required for situations with a higher risk of splashing. spectrumchemical.comtcichemicals.com |

| Body | Protective clothing | Long-sleeved clothing or a lab coat should be worn to prevent skin contact. spectrumchemical.comthermofisher.com For larger scale operations, impervious clothing and protective boots may be necessary. spectrumchemical.comactivate-scientific.com |

| Respiratory | Vapor respirator | A NIOSH/MSHA or European Standard EN 136 approved respirator should be used if there is a risk of inhaling vapors, especially during large-scale work or emergencies. thermofisher.comactivate-scientific.com |

Ventilation and Fume Hood Use

Proper ventilation is crucial when handling this compound to minimize the inhalation of its vapors. spectrumchemical.comthermofisher.com All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. matrixscientific.comvirginia.edu

Key practices for fume hood use include:

Sash Position: The fume hood sash should be kept as low as possible. uark.edu

Placement of Materials: All work should be performed at least six inches inside the hood to ensure effective containment. uark.edu

Airflow: Ensure the fume hood is drawing air correctly before starting work. The average linear flow rate should be between 100 and 150 feet per minute. olemiss.edu

Minimizing Clutter: Avoid storing excess chemicals or equipment inside the hood, as this can disrupt airflow. bethel.edu

Heavier-than-Air Vapors: For halogenated solvents, which can have vapors denser than air, ensure the fume hood's baffles are adjusted correctly to pull air from the lower part of the hood. olemiss.edu

Waste Management and Disposal Procedures

The disposal of this compound and its contaminated materials must be handled as hazardous waste. thermofisher.com

Table 2: Disposal Guidelines for this compound

| Waste Type | Disposal Procedure |

| Unused Product | Dispose of as hazardous waste in accordance with local, state, and federal regulations. spectrumchemical.comthermofisher.com One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. matrixscientific.com |

| Spilled Material | Absorb spills with an inert material such as sand, silica (B1680970) gel, or sawdust. spectrumchemical.comthermofisher.com The absorbed material should then be placed in a suitable, closed container for disposal as hazardous waste. thermofisher.comactivate-scientific.com |

| Contaminated Containers | Dispose of as unused product. spectrumchemical.com |

Waste should be segregated and stored in clearly labeled, closed containers. matrixscientific.comrug.nl It is important not to let the product enter drains or the soil. spectrumchemical.comactivate-scientific.com

Environmental Impact Assessments in Research Settings

While specific environmental impact assessments for this compound in academic research are not widely documented, general principles for halogenated organic compounds apply. These compounds can be persistent in the environment and may have toxic effects on ecosystems. ontosight.airesearchgate.net Research on other halogenated thiophenes suggests they can be used as solvent additives in organic solar cells, highlighting their utility but also the need to manage their environmental release. rsc.org Life cycle assessments of novel thiophene-based surfactants have shown that while some may be biodegradable, their synthesis can have negative environmental and human health impacts. mdpi.com Therefore, minimizing the quantities used and preventing release into the environment are critical considerations in a research setting. spectrumchemical.comactivate-scientific.com

Emergency Procedures and First Aid

In the event of exposure to this compound, immediate and appropriate first aid is critical. spectrumchemical.comthermofisher.com

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. spectrumchemical.comthermofisher.com Remove all contaminated clothing and wash it before reuse. spectrumchemical.com If skin irritation occurs, seek medical advice. spectrumchemical.com |

| Eye Contact | Rinse cautiously with water for several minutes. spectrumchemical.com If contact lenses are present, remove them if it is easy to do so and continue rinsing for at least 15 minutes. thermofisher.comapolloscientific.co.uk If eye irritation persists, get medical attention. spectrumchemical.com |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. thermofisher.com If the person is not breathing, give artificial respiration. fishersci.se Seek medical attention if you feel unwell. thermofisher.comactivate-scientific.com |

| Ingestion | Do NOT induce vomiting. thermofisher.com Rinse the mouth with water. activate-scientific.com Never give anything by mouth to an unconscious person. thermofisher.comactivate-scientific.com Seek immediate medical attention. activate-scientific.com |

In case of a fire, water spray, carbon dioxide, dry chemical, or alcohol-resistant foam can be used as extinguishing media. thermofisher.comactivate-scientific.com Firefighters should wear self-contained breathing apparatus, as combustion may produce toxic fumes, including carbon oxides, sulfur oxides, and halogenated compounds. spectrumchemical.com

Q & A

Q. What are the common synthetic routes for 3-Bromo-2-chlorothiophene, and how do reaction conditions influence product purity?

- Methodological Answer : The primary synthetic route involves bromination of 2-chlorothiophene derivatives under controlled conditions. A key patent (US5276025 A1) describes halogenation using bromine sources like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C to minimize side reactions . Advanced methods include palladium-catalyzed cross-coupling, where ligand choice (e.g., phosphine ligands) and temperature (60–80°C) critically affect regioselectivity and yield .

- Table 1 : Synthetic Routes Comparison

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Direct Bromination | NBS, DMF, 0–25°C | 75–85 | Merck Patent |

| Pd-Catalyzed Coupling | Pd(PPh₃)₄, 80°C, THF | 60–70 | Morja et al. |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in amber glass vials at 0–6°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption . Use gloveboxes for air-sensitive reactions. Safety protocols include PPE (nitrile gloves, goggles) and fume hoods due to irritant properties (H315-H319-H335) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify substituent positions (e.g., δ 7.2 ppm for thiophene protons) .

- GC-MS/EI-MS : Confirm molecular ion peak at m/z 196–198 (Br/Cl isotopic pattern) .

- FT-IR : Key stretches include C-Br (560 cm⁻¹) and C-Cl (740 cm⁻¹) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions with this compound be optimized for regioselectivity?

- Methodological Answer :

- Catalyst-Ligand Systems : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to suppress β-hydride elimination .

- Solvent Effects : Non-polar solvents (toluene) favor oxidative addition over side reactions.

- Temperature Gradients : Lower temperatures (50°C) enhance selectivity for C–C bond formation over homocoupling.

Q. How to resolve contradictions in reported reaction yields when using this compound?

- Methodological Answer :

- Byproduct Analysis : Use HPLC/GC-MS to identify impurities (e.g., dehalogenated thiophenes).

- Parameter Screening : Vary stoichiometry (1:1.2 substrate:catalyst ratio) and reaction time (12–24 hrs) .

- Comparative Studies : Replicate conditions from conflicting reports to isolate variables (e.g., solvent purity).

Q. How do electronic effects of Br/Cl substituents influence electrophilic substitution on the thiophene ring?

- Methodological Answer :

- Computational Modeling : DFT calculations show Cl (σₚ = +0.23) and Br (σₚ = +0.26) act as electron-withdrawing groups, directing electrophiles to the C5 position .

- Experimental Validation : Nitration trials yield 5-nitro-3-bromo-2-chlorothiophene as the major product (90% selectivity).

Q. What challenges arise in synthesizing multi-functional derivatives of this compound?

- Methodological Answer :

- Orthogonal Protection : Use silyl ethers (TMS) to protect reactive sites during Suzuki-Miyaura coupling .

- Stepwise Functionalization : Introduce amino groups via Buchwald-Hartwig amination after bromine displacement.

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.